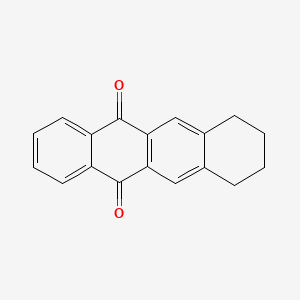

7,8,9,10-Tetrahydrotetracene-5,12-dione

Description

Structure

3D Structure

Properties

CAS No. |

5349-90-6 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

7,8,9,10-tetrahydrotetracene-5,12-dione |

InChI |

InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h3-4,7-10H,1-2,5-6H2 |

InChI Key |

XFOHBSLKSOSFBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to the 7,8,9,10-Tetrahydrotetracene-5,12-dione Core

The construction of the this compound framework can be achieved through several synthetic routes, primarily involving annulation strategies that build the tetracyclic system in a stepwise manner. Key methodologies include Friedel-Crafts reactions and Diels-Alder cycloadditions.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, suggesting two main synthetic strategies. The first approach involves a disconnection of the C-ring, leading back to a substituted naphthoquinone and a suitable C4 synthon. This disconnection points towards a Diels-Alder cycloaddition strategy.

A second key disconnection can be made at the C-C bonds formed during a Friedel-Crafts acylation/alkylation sequence. This approach disconnects the molecule into a substituted phthalic anhydride (B1165640) or related derivative and a tetralin moiety. This strategy allows for the sequential construction of the B and C rings onto a pre-existing A-D ring system or vice-versa.

Stepwise Construction of the Polycyclic System

The stepwise construction of the this compound core can be exemplified by a convergent synthesis employing a Friedel-Crafts acylation approach. This method involves the reaction of a substituted naphthalene (B1677914) derivative with a cyclohexene-derived acylating or alkylating agent in the presence of a Lewis acid catalyst.

For instance, the synthesis can commence with the Friedel-Crafts acylation of a naphthalene derivative with a cyclohexene-1,2-dicarboxylic anhydride. The resulting keto-acid can then undergo intramolecular cyclization to form the tetracyclic dione (B5365651) skeleton. Subsequent modifications, such as reduction and aromatization, can be employed to achieve the desired final product.

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | Naphthalene, Cyclohexene-1,2-dicarboxylic anhydride | AlCl₃, Nitrobenzene, Heat | 2-(3,4,5,6-tetrahydrobenzoyl)naphthalene-1-carboxylic acid |

| 2 | 2-(3,4,5,6-tetrahydrobenzoyl)naphthalene-1-carboxylic acid | Polyphosphoric acid (PPA), Heat | 7,8,9,10-Tetrahydrotetracene-5,6,11,12-tetraone |

| 3 | 7,8,9,10-Tetrahydrotetracene-5,6,11,12-tetraone | Zn, NaOH (aq) | 6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione |

| 4 | 6,11-dihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | Air oxidation | This compound |

Cyclization and Annulation Strategies

Annulation reactions are pivotal in the synthesis of the tetracyclic core. The Diels-Alder reaction provides a powerful and convergent approach. In this strategy, a suitably substituted naphthoquinone acts as the dienophile, which reacts with a conjugated diene to construct the B-ring in a single step. The choice of diene and dienophile allows for the introduction of various substituents on the aliphatic ring.

Another key cyclization strategy involves intramolecular Friedel-Crafts reactions. caltech.edu A precursor containing a naphthalene ring system tethered to a side chain with a carboxylic acid or acyl chloride functionality can be cyclized under acidic conditions to form the C-ring. The regioselectivity of this cyclization is a critical aspect and is often controlled by the substitution pattern on the naphthalene ring. nih.gov

| Strategy | Key Reaction | Starting Materials | Advantages |

| Diels-Alder | [4+2] Cycloaddition | Naphthoquinone, 1,3-Butadiene derivative | High convergency, Stereocontrol |

| Friedel-Crafts | Intramolecular Acylation | Substituted Naphthylpropanoic acid | Good for substituted systems |

Derivatization Strategies for the this compound Scaffold

Once the core structure is synthesized, further derivatization can be carried out to explore structure-activity relationships and develop new analogs. These modifications can be targeted at the aromatic rings, the aliphatic ring, or the quinone moieties.

Functionalization at Aromatic and Aliphatic Positions

The aromatic rings of the tetrahydrotetracene core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is influenced by the existing substituents and the electronic nature of the tetracyclic system. Late-stage C-H functionalization techniques have also emerged as powerful tools for the direct introduction of functional groups onto the aromatic scaffold, offering alternative and often more efficient routes to diverse derivatives. mdpi.comclearsynth.com

Functionalization of the aliphatic ring can be achieved through various methods. For instance, benzylic positions can be targeted for radical halogenation followed by nucleophilic substitution to introduce a range of functional groups. The carbonyl groups of the quinone can also influence the reactivity of the adjacent methylene (B1212753) groups, allowing for enolate-based alkylations under specific conditions.

| Position | Reaction Type | Reagents | Potential Functional Groups |

| Aromatic Rings | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | -NO₂, -Br, -COCH₃ |

| Aromatic Rings | C-H Functionalization | Pd catalysts, various coupling partners | Aryl, Alkyl, Amino groups |

| Aliphatic Ring | Radical Halogenation | N-Bromosuccinimide (NBS) | -Br |

| Aliphatic Ring | Nucleophilic Substitution | NaN₃, KCN | -N₃, -CN |

Modification of Quinone Moieties

The quinone moiety is a key feature of the this compound scaffold and offers several avenues for chemical modification. Nucleophilic addition reactions are common, where nucleophiles can add to the carbonyl carbons. These reactions are often reversible.

The quinone system can also undergo reduction to the corresponding hydroquinone (B1673460). The resulting hydroquinone is more electron-rich and can be a substrate for further electrophilic substitutions on the aromatic rings. The hydroquinone can also be O-alkylated or O-acylated to produce ether or ester derivatives. Furthermore, the quinone can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions to construct more complex polycyclic systems.

Stereoselective Synthesis of Chiral Analogues and Derivatives

The generation of chiral analogues of this compound is of significant interest for various scientific applications. Stereoselective synthesis aims to produce a specific stereoisomer, which can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. While specific literature on the stereoselective synthesis of this compound is limited, methods applied to analogous polycyclic quinone structures, such as anthracyclinones and other anthraquinone (B42736) derivatives, provide valuable insights into potential synthetic routes.

One promising approach is the asymmetric alkylation of related anthrone (B1665570) precursors . Phase-transfer catalysis has been effectively employed for the enantioselective alkylation of anthrones using chiral catalysts derived from cinchona alkaloids like quinidine (B1679956) and quinine. nih.govnih.gov This methodology allows for the introduction of chirality at a specific position, which can then be elaborated to form the desired chiral tetrahydrotetracene-dione framework. For instance, the asymmetric alkylation of an anthrone with a cyclic allylic bromide in the presence of a quinine-derived catalyst can achieve high diastereoselectivity and enantioselectivity with low catalyst loading. nih.govnih.gov

Another potential strategy involves the enantioselective Diels-Alder reaction . This powerful cycloaddition reaction can be used to construct the core six-membered ring of the tetrahydrotetracene skeleton with controlled stereochemistry. The use of chiral Lewis acids or organocatalysts can promote the formation of one enantiomer over the other. nih.govnih.govmdpi.com While not specifically demonstrated for this compound, the principles of asymmetric Diels-Alder reactions are broadly applicable to the synthesis of complex polycyclic systems. mdpi.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. researchgate.netmdpi.compolimi.it Enzymes, such as alcohol dehydrogenases, can perform stereoselective reductions of prochiral ketones to produce chiral alcohols with high enantiomeric excess. mdpi.commdpi.com This approach could be adapted to the asymmetric reduction of a suitable diketone precursor to generate chiral diols, which could then be further transformed into the desired chiral this compound analogue. Whole-cell biocatalysts, for example from Lactobacillus species, have been shown to effectively reduce various aromatic ketones with good to excellent enantioselectivity. researchgate.net

Table 1: Examples of Stereoselective Reactions Applicable to Analogous Polycyclic Systems

| Reaction Type | Catalyst/Method | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Asymmetric Alkylation | Phase-Transfer Catalysis (quinidine-derived) | Anthrones | Low catalyst loading, mild conditions | Up to >99:1 dr nih.govnih.gov |

| Asymmetric Diels-Alder | Chiral Lewis Acid | Dienes and Dienophiles | High regio- and stereoselectivity | Good to excellent ee nih.gov |

| Biocatalytic Reduction | Alcohol Dehydrogenase (e.g., from Ralstonia sp.) | Prochiral Diketones | High enantio- and diastereoselectivity, mild conditions | Complete diastereo- and enantioselectivity reported for 1,4-diaryl-1,4-diones mdpi.com |

| Organocatalytic Tandem Reaction | Chiral Bifunctional Thiourea | Michael/Aza-Henry Cascade | Synthesis of substituted tetrahydroquinolines | Up to >99% ee nih.gov |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. nih.gov For the synthesis of this compound and its derivatives, several sustainable approaches can be considered.

Catalytic Methods for Enhanced Selectivity and Yield

The use of catalysts is a cornerstone of green chemistry as it can lead to higher reaction efficiencies, milder reaction conditions, and reduced waste generation. For the synthesis of polycyclic quinones, several catalytic methods have been developed.

Green Catalysts in Aqueous Media: The use of water as a solvent is highly desirable from a green chemistry perspective. tandfonline.comtandfonline.comresearchgate.net Catalysts that are stable and active in water are therefore of great interest. For example, alum (KAl(SO₄)₂·12H₂O), an inexpensive and non-toxic catalyst, has been successfully used for the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes in water at ambient temperature, with good to excellent yields. tandfonline.comtandfonline.comresearchgate.net This approach avoids the use of hazardous solvents and harsh reagents typically employed in Friedel-Crafts reactions. tandfonline.comtandfonline.com

Supported Catalysts for Hydrogenation: In the context of polycyclic aromatic hydrocarbon (PAH) chemistry, supported palladium catalysts have been evaluated for their ability to mediate complete hydrogenation. rsc.org Such catalytic systems, potentially used in greener solvent systems like supercritical carbon dioxide, could be relevant for the synthesis of the tetrahydro- portion of the target molecule from a tetracene precursor in a more sustainable manner. rsc.org

Solvent-Free and Atom-Economical Processes

Mechanochemical Synthesis: Solvent-free synthesis, particularly through mechanochemistry (ball-milling), offers a significant advantage by eliminating the need for solvents, which are often a major source of waste. acs.orgrsc.orgresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various quinone derivatives, such as 2-amino-1,4-naphthoquinones, with good yields. acs.org Mechanochemical methods can also be scalable, making them attractive for industrial applications. acs.org

Atom-Economical Reactions: Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govrsc.org The Diels-Alder reaction is a prime example of an atom-economical process, as it theoretically has a 100% atom economy. mdpi.com The synthesis of the core structure of this compound can be envisioned through a Diels-Alder reaction between a suitable diene and a naphthoquinone derivative, which would be a highly efficient and sustainable approach. researchgate.net

Table 2: Overview of Green Chemistry Approaches in the Synthesis of Related Polycyclic Quinones

| Green Approach | Methodology | Example Application | Key Advantages |

|---|---|---|---|

| Catalysis | Alum-catalyzed Friedel-Crafts reaction | Synthesis of anthraquinone derivatives | Inexpensive, non-toxic catalyst; use of water as solvent; mild conditions. tandfonline.comtandfonline.com |

| Solvent-Free | Mechanochemical synthesis (ball-milling) | Synthesis of 2-amino-1,4-naphthoquinones | Eliminates solvent waste; can be scalable. acs.org |

| Atom Economy | Diels-Alder cycloaddition | Construction of polycyclic frameworks | 100% theoretical atom economy; efficient bond formation. mdpi.com |

| Biocatalysis | Enzymatic or whole-cell reduction | Asymmetric reduction of prochiral ketones | High selectivity; mild reaction conditions; environmentally benign. mdpi.commdpi.com |

Electrochemical Behavior and Redox Mechanisms

Voltammetric Studies of 7,8,9,10-Tetrahydrotetracene-5,12-diones and Analogues

Voltammetric techniques are powerful tools for investigating the redox behavior of electroactive species like 7,8,9,10-tetrahydrotetracene-5,12-dione. By applying a varying potential to an electrode and measuring the resulting current, these methods provide insights into the thermodynamics and kinetics of electron transfer processes.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical compounds. In a typical CV experiment, the potential is swept linearly to a set value and then reversed back to the initial potential, resulting in a cyclic voltammogram. The positions of the peaks in the voltammogram indicate the redox potentials of the analyte. For quinone derivatives, CV typically reveals two reversible one-electron reduction steps in aprotic media. The first reduction forms a semiquinone radical anion, and the second yields a dianion.

While specific CV data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of structurally similar anthraquinone (B42736) derivatives provides valuable insights. For instance, studies on various substituted anthraquinones show that the redox potentials are sensitive to the nature and position of the substituents on the aromatic core. nih.gov The following table presents the half-wave potentials for the two reduction steps of selected anthraquinone analogues, which are indicative of the potentials at which this compound would be expected to undergo reduction.

Table 1: Half-Wave Potentials of Selected Anthraquinone Analogues in Acetonitrile (B52724)

| Compound | E1/2 (1) (V vs. Ag/AgCl) | E1/2 (2) (V vs. Ag/AgCl) |

|---|---|---|

| 1-aminoanthraquinone | -1.02 | -1.53 |

| 1-ethylaminoanthraquinone | -1.07 | -1.63 |

Data sourced from studies on substituted anthraquinones. researchgate.net

Differential pulse voltammetry (DPV) is another powerful electroanalytical technique that offers higher sensitivity and better resolution than cyclic voltammetry. maciassensors.com DPV is particularly useful for determining the concentration of electroactive species and for studying complex mixtures. pineresearch.compalmsens.com In DPV, a series of potential pulses are superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference in current is plotted against the potential. This method effectively minimizes the background charging current, resulting in a peak-shaped voltammogram where the peak potential is related to the half-wave potential and the peak height is proportional to the concentration of the analyte. maciassensors.com

For compounds like this compound, DPV can be employed for the precise determination of its redox potentials and for quantitative analysis, even at very low concentrations. researchgate.net The enhanced sensitivity of DPV makes it a valuable tool for studying the electrochemical behavior of this and related compounds in various media.

Characterization of Reversible and Irreversible Redox Processes

The redox processes of quinones can be either reversible or irreversible, depending on the stability of the species formed upon electron transfer and the surrounding chemical environment. In aprotic solvents, the reduction of many anthraquinone derivatives is observed to be a two-step reversible process, corresponding to the formation of a stable radical anion and then a dianion. nih.gov The reversibility of these processes can be confirmed by cyclic voltammetry, where the ratio of the anodic to cathodic peak currents is close to unity and the separation between the peak potentials is approximately 59/n mV (where n is the number of electrons transferred).

Influence of Substituents and Media on Electrochemical Properties

The electrochemical properties of this compound and its analogues are significantly influenced by the nature of substituents on the aromatic rings and the properties of the solvent medium.

Electron-donating groups (such as amino or hydroxyl groups) tend to decrease the redox potential, making the compound easier to oxidize and harder to reduce. Conversely, electron-withdrawing groups (such as nitro or carbonyl groups) increase the redox potential, facilitating reduction. The position of the substituent also plays a crucial role. For example, substituents at the 1- and 4-positions of the anthraquinone core have a more pronounced effect on the redox potential than those at the 2- and 3-positions due to their direct conjugation with the carbonyl groups.

The solvent medium also has a profound impact on the electrochemical behavior. In aprotic solvents like acetonitrile or dimethylformamide, the two one-electron reduction steps are often well-resolved. electrochemsci.org In protic solvents, such as water or alcohols, the reduction process is typically a single two-electron, two-proton step that directly yields the hydroquinone (B1673460). The pH of the medium is a critical parameter in protic solvents, as the redox potential of the quinone/hydroquinone couple is pH-dependent.

Table 2: Effect of Substituents on the First Reduction Potential of Anthraquinone Derivatives in Acetonitrile

| Compound | Substituent | First Reduction Potential (V vs. SCE) |

|---|---|---|

| Anthraquinone | None | -0.85 |

| 1-Hydroxyanthraquinone | -OH (electron-donating) | -0.92 |

| 1-Aminoanthraquinone | -NH2 (electron-donating) | -1.02 |

Data compiled from various electrochemical studies of substituted anthraquinones.

Mechanisms of Electron Transfer and Associated Chemical Reactions

The electrochemical reduction of quinones like this compound generally proceeds through a series of electron and proton transfer steps. The specific mechanism depends on the solvent and the pH.

In aprotic media, the mechanism is typically a sequential two-step electron transfer:

Q + e- ⇌ Q•- (Formation of the semiquinone radical anion)

Q•- + e- ⇌ Q2- (Formation of the dianion)

In protic media, the mechanism is more complex and can involve protonation at various stages. A common pathway is the ECE (electron transfer-chemical reaction-electron transfer) mechanism, where an initial electron transfer is followed by a protonation step, and then a second electron transfer. Alternatively, a concerted two-electron, two-proton transfer can occur, directly converting the quinone to the hydroquinone:

Q + 2e- + 2H+ ⇌ QH2

The kinetics of the electron transfer can be influenced by factors such as the reorganization energy of the solvent and the electronic coupling between the electrode and the molecule. monash.edu

Electrochemical Degradation Pathways and Electrosynthesis Applications

The electrochemical properties of this compound and its analogues can also be exploited for degradation and synthetic purposes. Electrochemical degradation can be an effective method for the removal of such compounds from wastewater. By applying a sufficiently high potential, the molecule can be oxidized, leading to the cleavage of the aromatic rings and its eventual mineralization to carbon dioxide and water. The efficiency of this process depends on the electrode material, the applied potential, and the reaction conditions.

Conversely, electrosynthesis offers a green and efficient route for the preparation of derivatives of this compound. For example, the electrochemical reduction of the dione (B5365651) in the presence of suitable electrophiles could lead to the formation of functionalized hydroquinone derivatives. Furthermore, electrochemical polymerization of functionalized tetrahydrotetracene-diones could be a viable method for producing novel conductive polymers with interesting optical and electronic properties. rsc.orgbiointerfaceresearch.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies focusing on 7,8,9,10-Tetrahydrotetracene-5,12-dione are not present in the reviewed literature.

Density Functional Theory (DFT) for Geometries and Vibrational Frequencies

No dedicated studies reporting the optimized molecular geometry, bond lengths, bond angles, or calculated vibrational frequencies for this compound using Density Functional Theory (DFT) were identified. Such calculations would be crucial for understanding the molecule's stability and infrared spectroscopy.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Similarly, there is a lack of published research on the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts or the electronic transitions that would define the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound. These predictions are vital for interpreting experimental data and understanding the molecule's electronic behavior.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. No specific MD studies on this compound could be located. Such simulations would be invaluable for analyzing the conformational landscape and flexibility of the tetrahydro-ring, which can influence the molecule's interactions and properties.

Structure-Reactivity and Structure-Property Relationship Studies

While structure-property relationship studies have been conducted on various derivatives of tetracene-diones, a targeted computational investigation into how the specific structural features of this compound govern its reactivity and physical properties is not available. These studies would typically involve analyzing the frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps to predict sites of reactivity and intermolecular interactions.

Reaction Mechanism Elucidation via Computational Methods

The elucidation of reaction mechanisms involving this compound through computational methods has not been a subject of published research. Theoretical studies in this area would involve mapping potential energy surfaces, locating transition states, and calculating activation energies for various potential reactions, providing a molecular-level understanding of its chemical transformations.

Reactivity and Advanced Organic Reactions

Oxidation and Reduction Chemistry of the Tetrahydrotetracene-5,12-dione Framework

The quinone moiety and the aromatic rings of 7,8,9,10-tetrahydrotetracene-5,12-dione are the primary sites for oxidation and reduction reactions. The ability to selectively modify these positions is crucial for the synthesis of functionalized derivatives.

Selective Reduction of Quinone Carbonyls

The reduction of the quinone carbonyls in the this compound scaffold can yield the corresponding hydroquinone (B1673460). This transformation is a key reaction, as the resulting hydroquinone can be used as a precursor for further functionalization. The choice of reducing agent and reaction conditions determines the extent of reduction and the selectivity.

Commonly employed methods for the reduction of similar quinone systems involve catalytic hydrogenation or the use of chemical reducing agents. For instance, catalytic hydrogenation over a palladium catalyst can efficiently reduce the quinone to the hydroquinone. Chemical reducing agents such as sodium dithionite (B78146) or sodium borohydride (B1222165) in the presence of a Lewis acid can also be utilized for this purpose. The table below summarizes some potential conditions for the selective reduction of the quinone carbonyls.

| Reagent System | Product | Comments |

| H₂, Pd/C | 5,12-dihydroxy-7,8,9,10-tetrahydrotetracene | Catalytic hydrogenation is a clean and efficient method for the reduction of quinones. |

| Na₂S₂O₄ | 5,12-dihydroxy-7,8,9,10-tetrahydrotetracene | Sodium dithionite is a mild reducing agent often used for the reduction of quinones in aqueous media. |

| NaBH₄, CeCl₃ | 5,12-dihydroxy-7,8,9,10-tetrahydrotetracene | The combination of sodium borohydride and a Lewis acid can enhance the reducing power and selectivity. |

Regioselective Aromatic Oxidation Reactions

The aromatic rings of the this compound framework can undergo regioselective oxidation to introduce new functional groups. The position of oxidation is influenced by the electronic properties of the existing substituents and the nature of the oxidizing agent. For the unsubstituted scaffold, oxidation is expected to occur at the electron-rich positions of the terminal aromatic ring.

Reagents such as chromium trioxide or potassium permanganate (B83412) can be used for the oxidation of the aromatic rings. However, controlling the regioselectivity of these reactions can be challenging. In some cases, directing groups may be necessary to achieve the desired substitution pattern.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic rings of this compound are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The quinone moiety, on the other hand, can undergo nucleophilic addition reactions.

Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation can be carried out on the terminal aromatic ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. For the unsubstituted molecule, substitution is generally favored at the positions para to the existing ring fusion.

Nucleophilic addition to the carbonyl carbons of the quinone is another important reaction of this scaffold. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl groups to form tertiary alcohols after workup.

Cycloaddition Reactions and Annulation Strategies

The this compound framework can participate in cycloaddition reactions, providing a powerful tool for the construction of more complex polycyclic systems. The quinone moiety can act as a dienophile in Diels-Alder reactions, reacting with a variety of dienes to form new six-membered rings.

Annulation strategies, which involve the formation of a new ring fused to the existing scaffold, can also be employed to extend the polycyclic aromatic system. These strategies often involve a sequence of reactions, such as a Friedel-Crafts acylation followed by an intramolecular cyclization.

Metal-Catalyzed Cross-Coupling Reactions for Scaffold Extension

To further extend the molecular framework of this compound, metal-catalyzed cross-coupling reactions are invaluable. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives with tailored properties.

For these reactions to be applicable, the tetrahydrotetracene-5,12-dione scaffold must first be functionalized with a suitable leaving group, typically a halide or a triflate. This can be achieved through electrophilic halogenation of the aromatic rings. Once the halogenated derivative is obtained, it can be subjected to various cross-coupling reactions.

The table below outlines some of the key metal-catalyzed cross-coupling reactions that can be applied to functionalized this compound derivatives.

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki Coupling | Aryl/vinyl boronic acid or ester | Pd(0) catalyst, base | C-C |

| Sonogashira Coupling | Terminal alkyne | Pd(0)/Cu(I) catalyst | C-C (sp²-sp) |

| Heck Coupling | Alkene | Pd(0) catalyst, base | C-C (sp²-sp²) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, base | C-N |

Photochemical Transformations and Photoinduced Processes

The extended π-system of this compound makes it a candidate for various photochemical transformations. Upon absorption of light, the molecule can be promoted to an excited state, where it can undergo reactions that are not accessible under thermal conditions.

Photochemical reactions of quinones often involve the carbonyl groups. For instance, [2+2] photocycloaddition reactions with alkenes can lead to the formation of oxetane (B1205548) rings. Photoinduced electron transfer processes are also possible, where the excited quinone can act as either an electron donor or an acceptor, depending on the reaction partner. This can lead to the formation of radical ions and subsequent chemical transformations. Furthermore, intramolecular hydrogen abstraction is a known photochemical reaction for compounds containing carbonyl groups and appropriately positioned C-H bonds, potentially leading to the formation of cyclized products.

Radical Reactions and Their Synthetic Utility

The investigation into the radical reactions of this compound and its derivatives is an area of significant interest, largely due to the compound's core structure being central to the anthracycline class of molecules. While specific studies focusing solely on the radical chemistry of the parent this compound are not extensively detailed in available literature, the behavior of its more complex analogues, such as doxorubicin (B1662922) and daunorubicin, provides critical insights into its potential for radical involvement.

The quinone moiety within the this compound framework is the primary site for radical activity. This structure can undergo redox cycling, a process implicated in both the biological action of anthracycline antibiotics and in potential synthetic transformations. The generation of free radicals is a key aspect of the mechanism of action for anthracycline drugs. nih.govpharmacompass.com

One of the principal radical-forming pathways involves the one-electron reduction of the quinone to a semiquinone free radical. This transformation can be initiated by enzymes such as NADPH-dependent reductases. The resulting semiquinone can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) radical in the process. This cascade can lead to the formation of other reactive oxygen species (ROS), including hydroxyl radicals, which are highly reactive. nih.gov While this process is primarily studied in a biological context, it underscores the inherent capacity of the tetrahydrotetracene-dione system to participate in electron transfer reactions and generate radical intermediates.

The photochemistry of anthra-9,10-quinones, a class to which this compound belongs, is also linked to their redox chemistry and can involve radical pathways. thieme-connect.de For instance, the photochemistry of certain anthraquinone (B42736) derivatives is utilized for the oxidation of alcohols to aldehydes and ketones. thieme-connect.dethieme-connect.de Although not explicitly detailed for this compound itself, the general principles suggest potential for photo-induced radical reactions.

The synthetic utility of radical reactions involving this class of compounds is an emerging field. For example, ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used to mediate oxidative free radical cyclization reactions to synthesize pyrroloquinones from aminoquinones. nih.gov This highlights a potential avenue for functionalizing the this compound core through radical-mediated carbon-carbon or carbon-heteroatom bond formation.

While direct synthetic applications leveraging radical reactions of this compound are not well-documented, the established propensity of its derivatives to form radicals suggests a fertile ground for future research in synthetic organic chemistry. The development of novel synthetic methodologies could harness this intrinsic reactivity for the construction of complex molecules and new analogues with potentially valuable properties.

| Compound Class | Radical Species Involved | Method of Generation | Potential Synthetic Utility / Implication |

| Anthracyclines (Doxorubicin, Daunorubicin) | Semiquinone radical, Superoxide radical, Hydroxyl radical | Enzymatic reduction (e.g., via NADPH), Redox cycling | Not a synthetic utility, but the basis of their biological activity. nih.govpharmacompass.com |

| Anthra-9,10-quinones | Radical intermediates | Photochemical excitation | Oxidation of alcohols, potential for photocleaving and protecting group strategies. thieme-connect.dethieme-connect.de |

| Aminoquinones | Radical cations | Oxidation (e.g., with Ceric Ammonium Nitrate) | Synthesis of fused heterocyclic systems like pyrroloquinones. nih.gov |

Applications in Advanced Materials and Nanotechnology

Organic Semiconductors and Charge Transport Materials

Currently, there is no direct research available that details the use of 7,8,9,10-Tetrahydrotetracene-5,12-dione as an organic semiconductor. However, the tetracene framework is well-known in the field of organic electronics for its charge-transport capabilities. The potential for π-π stacking, facilitated by its aromatic rings, could, in theory, allow for the movement of charge carriers. The electron-withdrawing quinone moieties would significantly influence its electronic properties, likely making it an n-type semiconductor. Further research, including synthesis of high-purity single crystals and thin films, would be necessary to determine its charge mobility and potential utility in field-effect transistors or other electronic components.

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Specific studies on the application of this compound in OLEDs or OPVs have not been identified in the available literature. For a molecule to be effective in these devices, it must possess suitable HOMO/LUMO energy levels, high photoluminescence quantum yield (for OLEDs), and strong absorption in the solar spectrum (for OPVs). While the tetracene core is fluorescent, the quinone groups and the saturated cyclohexane (B81311) ring would alter its photophysical properties compared to parent tetracene. Experimental validation of its absorption, emission spectra, and energy levels is required to assess its suitability for these applications.

Building Blocks for Conjugated Polymers and Copolymers

The structure of this compound presents possibilities for its use as a monomer in the synthesis of conjugated polymers. The dione (B5365651) functionality could potentially be used in condensation polymerization reactions. Incorporating this rigid, electron-deficient unit into a polymer backbone could lead to materials with interesting electronic and optical properties. Such polymers could be explored for applications similar to other donor-acceptor type conjugated polymers, which are widely used in organic electronics. researchgate.net However, no specific polymers incorporating this exact building block have been reported in scientific literature.

Supramolecular Assemblies and Self-Assembled Systems

The planar structure and potential for hydrogen bonding via the ketone groups suggest that this compound could participate in supramolecular chemistry. Through non-covalent interactions like π-π stacking and hydrogen bonding, it could form ordered, self-assembled structures such as nanofibers, vesicles, or liquid crystals. These organized assemblies could exhibit unique collective properties not seen in the individual molecule. This remains a theoretical possibility awaiting experimental investigation.

Integration into Nanomaterials and Hybrid Architectures

There is a lack of research on the integration of this compound into nanomaterials or hybrid systems. In principle, it could be functionalized and attached to nanoparticles, carbon nanotubes, or graphene to create new hybrid materials. Such architectures could combine the electronic or optical properties of the organic molecule with the unique characteristics of the nanomaterial. For instance, its derivatives could be used in creating nanosized drug delivery systems, a concept explored with its more complex antibiotic relatives. mdpi.com

Chemical Sensors and Probes

The application of this compound as a chemical sensor or probe is not documented. The quinone groups are redox-active, which could form the basis of an electrochemical sensor. Furthermore, interaction with specific analytes could potentially modulate its (currently uncharacterized) fluorescence, allowing for its use as a fluorescent probe. The design and synthesis of such a sensor would require significant research and development.

Q & A

Q. What are the recommended chromatographic methods for resolving stereoisomers of 7,8,9,10-tetrahydrotetracene-5,12-dione derivatives?

High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for separating stereoisomers, such as (8S,10S)- and (7S,9S)-configured derivatives. Pharmacopeial standards recommend using reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to achieve baseline separation . For impurities like (8S,10S)-8-acetyl variants, resolution thresholds should adhere to pharmacopeial guidelines where impurities ≤0.1% are not reported but monitored for batch consistency .

Q. How can the hydroxylation pattern of this compound derivatives affect solubility and bioactivity?

Hydroxylation at positions 6, 9, and 11 (e.g., in 9-Ethyl-1,4,6,9,10-pentahydroxy derivatives) increases polarity, reducing water insolubility but enhancing hydrogen bonding with biological targets. For example, the compound "Ka" (9-Ethyl-1,4,6,9,10-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione) exhibits activity against ESKAPE pathogens due to its ability to disrupt bacterial membrane integrity via hydroxyl-mediated interactions . Solubility can be improved using co-solvents like DMSO or cyclodextrin inclusion complexes .

Q. What spectroscopic techniques are critical for structural elucidation of tetrahydrotetracene-dione derivatives?

- NMR : ¹H and ¹³C NMR are used to confirm stereochemistry (e.g., axial vs. equatorial acetyl groups) and hydroxyl positions. For example, coupling constants in NOESY spectra differentiate cis/trans configurations of the tetrahydro ring .

- Mass spectrometry (HRMS) : Accurate mass measurements (e.g., m/z 368.34 for C₂₀H₁₆O₇ derivatives) confirm molecular formulas and detect fragmentation patterns indicative of acetyl or glycosidic substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., glycosylation or acetylation) influence the mechanism of action against multidrug-resistant bacteria?

Glycosylation at position 7 (e.g., 7-[(4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy] groups in idarubicin derivatives) enhances DNA intercalation and topoisomerase II inhibition, critical for overcoming efflux pump-mediated resistance in Gram-positive pathogens . Acetylation at position 9 (e.g., in (7S,9S)-9-acetyl derivatives) reduces metabolic deactivation by bacterial esterases, prolonging antibacterial activity .

Q. What experimental strategies address contradictions in cytotoxicity data between in vitro and in vivo models?

- Dose optimization : Use pharmacokinetic modeling to align in vitro IC₅₀ values (e.g., 0.5–2 µM for "Ka" against Staphylococcus aureus) with achievable plasma concentrations in vivo .

- Metabolite profiling : Monitor hepatic metabolites (e.g., hydroxylated or demethylated derivatives) that may exhibit off-target toxicity in animal models .

- Tumor xenograft studies : Compare efficacy in immune-deficient vs. immune-competent models to assess immune-modulatory effects that may skew cytotoxicity readings .

Q. How can computational modeling improve the design of tetrahydrotetracene-dione analogs with reduced cardiotoxicity?

Molecular dynamics simulations predict interactions with cardiac hERG channels, a common off-target for anthracyclines. Substituents like 1-methoxy groups (e.g., in doxorubicin analogs) reduce hERG binding by 40% compared to non-methoxy derivatives . QSAR models prioritize substitutions at positions 8 and 10 that minimize reactive oxygen species (ROS) generation, a key driver of cardiotoxicity .

Methodological Challenges

Q. What are the key considerations for scaling up microbial synthesis of this compound derivatives?

- Strain optimization : Use mutagenesis (e.g., UV or chemical mutagenesis) on Streptomyces baarnensis MH-133 to enhance yield of "Ka" from 50 mg/L to >200 mg/L .

- Downstream processing : Implement two-phase extraction (e.g., ethyl acetate/water) to recover hydrophobic derivatives and reduce losses during crystallization .

Q. How can contradictory stability data between accelerated and real-time degradation studies be resolved?

Accelerated studies (40°C/75% RH) may overestimate degradation of moisture-sensitive derivatives. Use dynamic vapor sorption (DVS) to identify critical relative humidity thresholds (e.g., >60% RH triggers hydrolysis of acetyl groups) . Real-time studies at 25°C/60% RH provide data for regulatory filings, with degradation products quantified via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.